Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .
Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .
Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .
Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .
Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .
Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .
Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .
Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .
3-Amino-4-pyrazolecarbonitrile is an organic compound with the chemical formula C4H4N4. It is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbonitrile functional group. This compound appears as a white to off-white crystalline powder and has been noted for its potential applications in medicinal chemistry and organic synthesis .
Research indicates that 3-amino-4-pyrazolecarbonitrile exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential anti-inflammatory and antimicrobial properties. Additionally, some studies suggest that compounds derived from 3-amino-4-pyrazolecarbonitrile may have applications in treating conditions such as cancer and diabetes .
The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes reacting hydrazine derivatives with carbonyl compounds followed by cyanation. For example, one synthesis route involves reacting 3-oxo-3-arylpropanenitriles with hydrazines to yield 3-amino-4-pyrazolecarbonitriles in good yields through microwave-assisted techniques or traditional heating methods .
3-Amino-4-pyrazolecarbonitrile serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for developing new drug candidates. Its derivatives are explored for their potential therapeutic effects against various diseases, including metabolic disorders and cancers. Additionally, it can be utilized in agricultural chemistry for developing herbicides or fungicides due to its biological activity against certain pathogens .
Studies on the interactions of 3-amino-4-pyrazolecarbonitrile with biological systems have focused on its binding affinity with various enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and potential side effects. For instance, investigations into its mechanism of action reveal that it may inhibit specific pathways involved in inflammation and cell proliferation .
Several compounds share structural similarities with 3-amino-4-pyrazolecarbonitrile, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Exhibits distinct reactivity patterns compared to 3-amino-4-pyrazolecarbonitrile. |
5-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Different position of amino group alters biological activity significantly. |
3-Amino-5-methylpyrazole | C5H7N3 | Methyl substitution affects solubility and reactivity; used in similar synthetic pathways. |
These compounds are unique due to variations in their functional groups or substitution patterns, which influence their reactivity and biological activity profiles. The presence of different substituents can lead to diverse pharmacological effects, making them valuable for various applications in drug development and synthesis .
The compound was first identified and characterized in the mid-20th century as part of ongoing research into pyrazole derivatives, which are known for their diverse biological activities. Early studies focused on its synthesis and structural elucidation, establishing its role as a building block for more complex heterocyclic systems. Over time, advances in synthetic methodologies have allowed for more efficient production and functionalization of 3-amino-4-pyrazolecarbonitrile, enabling its widespread use in pharmaceutical and materials science research.
3-Amino-4-pyrazolecarbonitrile holds a prominent position in heterocyclic chemistry due to the pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. The presence of both amino and cyano substituents enhances its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of fused heterocyclic compounds such as pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, which exhibit significant pharmacological properties. The compound’s bifunctionality facilitates diverse chemical transformations, including nucleophilic substitutions and cyclizations, which are essential in constructing complex molecular architectures.
In contemporary synthetic organic chemistry, 3-amino-4-pyrazolecarbonitrile is widely employed as a versatile scaffold for drug discovery and development. Its reactivity under various catalytic conditions—such as Fe₃O₄@Ti-MOF nanostructures and aqueous NaCl media—enables efficient multi-component reactions. These methods allow for the rapid assembly of heterocyclic frameworks with potential biological activities. The compound’s stability as a solid (melting point 172–174 °C) and its manageable molecular weight make it suitable for industrial-scale synthesis and high-throughput screening in medicinal chemistry.
Recent research (2020–2025) has focused on exploring the biological activities and synthetic applications of 3-amino-4-pyrazolecarbonitrile and its derivatives:
Medicinal Chemistry: Studies have demonstrated the compound’s derivatives exhibit promising antitumor, anti-inflammatory, and antioxidant activities. Modifications of the pyrazole ring have led to enhanced antiproliferative effects against various cancer cell lines, including breast and lung cancers, by modulating cell cycle progression and inducing apoptosis.
Anti-inflammatory Research: The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.
Organic Synthesis: The compound continues to serve as a pivotal building block for synthesizing complex heterocyclic molecules. Recent advances include regioselective formation of substituted pyrazolo derivatives under microwave irradiation, improving reaction efficiency and selectivity.
Green Chemistry Approaches: Innovative catalytic systems and solvent-free conditions have been developed to enhance the sustainability of synthetic routes involving 3-amino-4-pyrazolecarbonitrile, aligning with environmentally friendly chemistry goals.
Property | Value |
---|---|
Molecular Formula | C₄H₄N₄ |
Molecular Weight | 108.10 g/mol |
Melting Point | 172–174 °C |
Boiling Point | 476.4 °C (at 760 mmHg) |
Density | 1.4 g/cm³ |
Physical State | Solid at 20 °C |
CAS Number | 16617-46-2 |
IUPAC Name | 3-Amino-1H-pyrazole-4-carbonitrile |
The molecular structure of 3-amino-4-pyrazolecarbonitrile features:
This arrangement contributes to its bifunctional reactivity, enabling diverse synthetic transformations.
3D Molecular Structure Visualization:
Multi-component Reactions: The compound is typically synthesized via multi-component reactions involving aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions such as Fe₃O₄@Ti-MOF nanostructures or NaCl in aqueous media. These methods offer high yields and environmental compatibility.
Condensation and Cyanation: Another approach involves condensation of hydrazine with appropriate carbonyl compounds followed by cyanation to introduce the cyano group at the 4-position.
Activity | Description | Research Highlights |
---|---|---|
Antitumor | Derivatives inhibit cancer cell proliferation via apoptosis and cell cycle modulation | Enhanced activity against breast and lung cancer cell lines |
Anti-inflammatory | Inhibition of COX and LOX enzymes reduces inflammatory mediators | Potential treatment for arthritis and chronic inflammation |
Antioxidant | Scavenges free radicals, reducing oxidative stress | Supports therapies for oxidative stress-related diseases |
Antimicrobial | Exhibits activity against certain microbial strains (under investigation) | Promising lead for antimicrobial agent development |
Aspect | Details |
---|---|
Molecular Formula | C₄H₄N₄ |
Molecular Weight | 108.10 g/mol |
Melting Point | 172–174 °C |
Physical State | Solid |
CAS Number | 16617-46-2 |
Biological Activities | Antitumor, anti-inflammatory, antioxidant |
Synthetic Utility | Intermediate for heterocyclic compound synthesis |
Recent Research Focus | Medicinal chemistry, green synthesis methods |
Irritant